molecular formula C12H16F3N3O B12263092 1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B12263092
M. Wt: 275.27 g/mol
InChI Key: MAVGTCXCSAWUPV-UHFFFAOYSA-N
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Description

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is a compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a trifluoromethyl-substituted piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine and trifluoromethyl groups. One common method involves the reaction of cyclopropyl carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with 4-(trifluoromethyl)piperidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and trifluoromethyl group are known to enhance binding affinity and selectivity, potentially leading to more effective and targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and trifluoromethyl-substituted piperidines. Examples include:

  • 1,2,4-Oxadiazole derivatives
  • 1,3,4-Oxadiazole derivatives
  • Trifluoromethyl-substituted piperidines

Uniqueness

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

IUPAC Name

2-cyclopropyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C12H16F3N3O/c13-12(14,15)9-3-5-18(6-4-9)7-10-16-17-11(19-10)8-1-2-8/h8-9H,1-7H2

InChI Key

MAVGTCXCSAWUPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)CN3CCC(CC3)C(F)(F)F

Origin of Product

United States

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